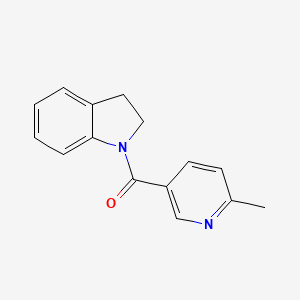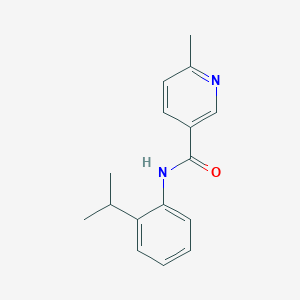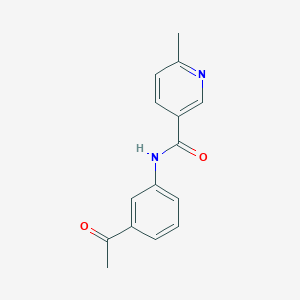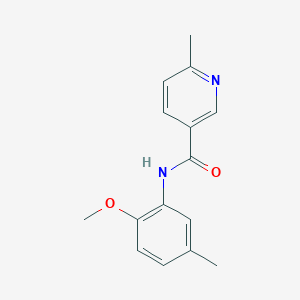
3-Nitro-2-(4-phenylphenoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-2-(4-phenylphenoxy)pyridine (NPPP) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. NPPP is a heterocyclic compound that belongs to the class of nitroaromatic compounds. It has a molecular formula of C20H14N2O3 and a molecular weight of 338.34 g/mol.
Wirkmechanismus
The mechanism of action of 3-Nitro-2-(4-phenylphenoxy)pyridine is not fully understood. However, it has been proposed that 3-Nitro-2-(4-phenylphenoxy)pyridine exerts its antibacterial and antifungal activities by inhibiting the synthesis of bacterial and fungal cell walls. Additionally, 3-Nitro-2-(4-phenylphenoxy)pyridine has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-Nitro-2-(4-phenylphenoxy)pyridine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria and fungi, and modulate the activity of certain enzymes involved in the regulation of cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Nitro-2-(4-phenylphenoxy)pyridine in lab experiments is its potent antibacterial and antifungal activities, which make it a useful tool for studying the mechanisms of bacterial and fungal growth and proliferation. Additionally, 3-Nitro-2-(4-phenylphenoxy)pyridine has been shown to exhibit potent anticancer activity, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation.
One limitation of using 3-Nitro-2-(4-phenylphenoxy)pyridine in lab experiments is its potential toxicity, which may limit its use in certain experimental settings. Additionally, the mechanism of action of 3-Nitro-2-(4-phenylphenoxy)pyridine is not fully understood, which may limit its utility in certain research applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-Nitro-2-(4-phenylphenoxy)pyridine. One area of research could focus on elucidating the mechanism of action of 3-Nitro-2-(4-phenylphenoxy)pyridine, which could lead to the development of more effective therapeutic agents for the treatment of bacterial and fungal infections and cancer.
Another area of research could focus on the development of novel synthetic methods for the production of 3-Nitro-2-(4-phenylphenoxy)pyridine, which could lead to the development of more efficient and cost-effective methods for the synthesis of this compound.
Finally, future research could focus on the development of new applications for 3-Nitro-2-(4-phenylphenoxy)pyridine in the field of medicinal chemistry, such as the development of novel drug delivery systems or the identification of new therapeutic targets for the treatment of various diseases.
Synthesemethoden
3-Nitro-2-(4-phenylphenoxy)pyridine can be synthesized via a multistep process involving the reaction of 2-(4-phenylphenoxy)acetic acid with nitric acid and sulfuric acid. The resulting product is then subjected to cyclization with 2-picoline to yield 3-Nitro-2-(4-phenylphenoxy)pyridine.
Wissenschaftliche Forschungsanwendungen
3-Nitro-2-(4-phenylphenoxy)pyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial and antifungal activities against a wide range of microorganisms. Additionally, 3-Nitro-2-(4-phenylphenoxy)pyridine has been investigated for its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-nitro-2-(4-phenylphenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-19(21)16-7-4-12-18-17(16)22-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPNQLDPTBHJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-(4-phenylphenoxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)
![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)


![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)


![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)

